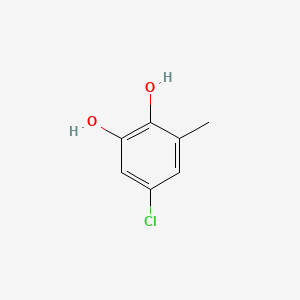
5-Chloro-3-methylcatechol
Overview
Description
5-Chloro-3-methylcatechol (5CMC) is an organic compound that belongs to the catechol family. It is a white crystalline powder that is soluble in water and ethanol. 5CMC has been widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Toxicity Studies : 5-Chloro-3-methylcatechol has been studied for its toxicity in rats. This research aimed to relate histopathological changes in tissues to residue levels of the compound (Hattuia et al., 1979).
Metabolic Pathway Analysis : It has been identified as an intermediate in the oxidation of 4-chloro-2-methylphenoxyacetate by soil bacteria, suggesting its role in the biodegradation of certain herbicides (Gaunt & Evans, 1971).
Environmental Persistence Studies : The persistence of this compound in soil has been examined, with findings indicating rapid degradation of the compound under certain conditions (Sattar, 1981).
Degradation of Chlorinated Compounds : Research on the degradation of chloromethylcatechols, including this compound, provides insights into the biodegradation pathways of chlorinated aromatic compounds (Pollmann et al., 2005).
Electrochemical Studies : The electrooxidation of 4-methylcatechol, closely related to this compound, has been studied for potential applications in organic synthesis (Nematollahi & Tammari, 2005).
Production of Methylcatechols : A study on the production of 3-methylcatechol, another structurally related compound, using Pseudomonas putida strains, highlights the biotechnological potential of these compounds (Hüsken et al., 2001).
Mechanism of Action
Target of Action
5-Chloro-3-methylcatechol is a chlorocatechol, a type of compound that has been replaced by methyl and chlorine at positions 3 and 5 respectively
Mode of Action
It is known that chlorocatechols generally interact with their targets through their chlorine and hydroxyl groups .
Biochemical Pathways
Chlorocatechols are known to be involved in various degradation pathways of environmental pollutants .
Pharmacokinetics
The compound has a density of 14±01 g/cm³, a boiling point of 2794±350 °C at 760 mmHg, and a vapor pressure of 00±06 mmHg at 25°C . These properties may influence its bioavailability.
Result of Action
Chlorocatechols are known to have various biological effects, including toxicity to certain organisms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, given its specific boiling point and vapor pressure . Additionally, its role in the degradation of environmental pollutants suggests that it may interact with other chemicals in the environment .
Biochemical Analysis
Biochemical Properties
5-Chloro-3-methylcatechol plays a significant role in the degradation of chlorinated aromatic compounds. It is involved in the modified ortho-cleavage pathway, which is a common route for the aerobic degradation of chloroaromatic compounds. This pathway involves several enzymes, including chlorocatechol 1,2-dioxygenase, which catalyzes the cleavage of this compound to produce 4-chloro-2-methyl-cis,cis-muconate . This compound also interacts with other enzymes such as muconate cycloisomerase and hydrolase, which further process the degradation products.
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress in cells, leading to the activation of stress response pathways. This can result in changes in gene expression and alterations in cellular metabolism. Additionally, this compound has been observed to cause cytotoxic effects in certain cell types, which may be due to its ability to generate reactive oxygen species .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The compound can bind to enzymes involved in its degradation, such as chlorocatechol 1,2-dioxygenase, and inhibit or activate their activity. This binding can lead to changes in the enzyme’s conformation and function, affecting the overall degradation process. Additionally, this compound can interact with cellular proteins and DNA, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. This degradation can lead to the formation of various byproducts, which may have different effects on cellular function. Long-term exposure to this compound has been shown to cause persistent oxidative stress and cytotoxicity in cells .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant cytotoxicity and oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in cytotoxicity. Additionally, high doses of this compound can cause adverse effects such as tissue damage and organ toxicity in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the degradation of chlorinated aromatic compounds. The compound is metabolized through the modified ortho-cleavage pathway, which involves several enzymes such as chlorocatechol 1,2-dioxygenase, muconate cycloisomerase, and hydrolase. These enzymes catalyze the conversion of this compound to various intermediates, which are further processed to produce non-toxic end products .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and interact with transporters and binding proteins. These interactions can affect the localization and accumulation of this compound within cells. Additionally, the compound can be transported through the bloodstream to different tissues, where it can exert its effects .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization can be influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles. The presence of this compound in these compartments can affect cellular processes such as energy production, gene expression, and oxidative stress response .
properties
IUPAC Name |
5-chloro-3-methylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-4-2-5(8)3-6(9)7(4)10/h2-3,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMKYMVOIBWYAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185767 | |
| Record name | 5-Chloro-3-methylcatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31934-88-0 | |
| Record name | 5-Chloro-3-methyl-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31934-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-methylcatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031934880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-3-methylcatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-3-methylbenzene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the environmental significance of 5-chloro-3-methylcatechol?
A: this compound is a significant intermediate in the bacterial degradation pathway of certain herbicides like 4-chloro-2-methylphenoxyacetate (MCPA). [, , ] Understanding its metabolism helps us comprehend the biodegradation of such pollutants in the environment.
Q2: How is this compound metabolized by bacteria?
A: Research shows that a soil pseudomonad, Pseudomonas N.C.I.B. 9340, utilizes a multi-step pathway to degrade this compound. [, ] The process involves a ring-fission oxygenase, a lactonizing enzyme, and a delactonizing enzyme. This pathway converts this compound to cis,cis-γ-chloro-α-methylmuconate, then to γ-carboxymethylene-α-methyl-Δαβ-butenolide, and finally to γ-hydroxy-α-methylmuconate. [, ]
Q3: What are the necessary cofactors for the enzymes involved in this compound degradation?
A: Studies have identified specific cofactor requirements for optimal enzyme activity. The ring-fission oxygenase necessitates Fe2+ or Fe3+ and reduced glutathione. [, ] The lactonizing enzyme is stimulated by Mn2+, Mg2+, Co2+, and Fe2+. [, ] Interestingly, the delactonizing enzyme appears to function without a specific cofactor requirement. [, ]
Q4: Does the position of the chlorine atom influence the bacterial degradation of chloromethylcatechols?
A: Yes, research suggests that the position of the chlorine atom significantly affects the biodegradability of chloromethylcatechols. [] For example, while this compound undergoes efficient dehalogenation during bacterial metabolism, its isomer, 3-chloro-4-methylcatechol, forms metabolites like 5-chloro-4-methylmuconolactone and 2-chloro-3-methylmuconolactone, which are not easily dehalogenated. [] This difference highlights the importance of the chlorine atom's position in influencing the compound's susceptibility to bacterial degradation.
Q5: What makes 2-chlorotoluene degradation challenging for bacteria?
A: The degradation of 2-chlorotoluene poses a challenge due to the formation of specific chloromethylcatechol isomers during its metabolism. [] The presence of 3-chloro-4-methylcatechol, leading to the formation of recalcitrant metabolites, contributes to the difficulty in 2-chlorotoluene degradation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




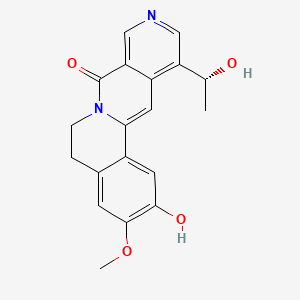
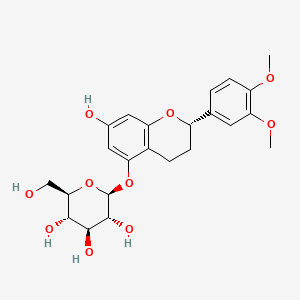
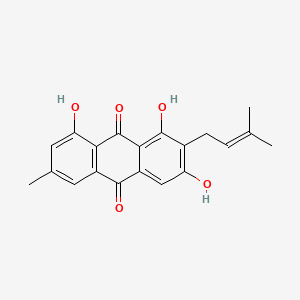
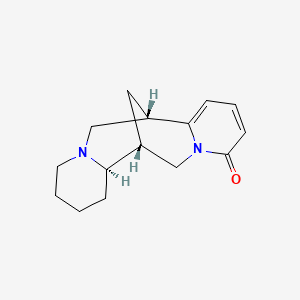
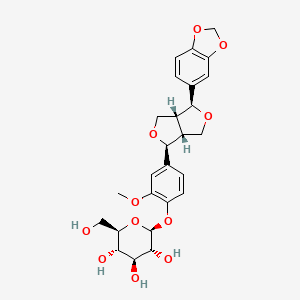

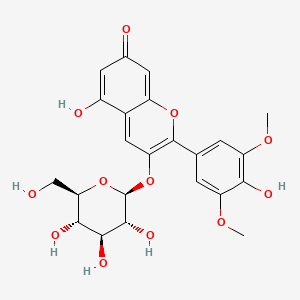
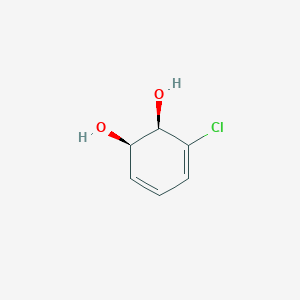


![Acetic acid (3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) ester](/img/structure/B1196355.png)

![1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-one](/img/structure/B1196360.png)